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molecular formula C7H13N3O3 B8307762 3-(methoxyamino)-N,N-dimethyl-2-nitrosobut-2-enamide

3-(methoxyamino)-N,N-dimethyl-2-nitrosobut-2-enamide

Cat. No. B8307762
M. Wt: 187.20 g/mol
InChI Key: YHZBJNXFYPODJB-UHFFFAOYSA-N
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Patent
US04151296

Procedure details

To a stirred mixture of 336 parts of N,N-dimethyl-2-hydroxyiminoacetoacetamide (a compound of Formula III), 1500 parts ethanol and 203 parts of methoxyamine hydrochloride were added dropwise 210 parts of pyridine over one-half hour while maintaining the reaction mixture at 10° C. by external cooling. The mixture was allowed to warm slowly to 25° C. and maintained at this temperature for 18 hours. Finally, it was stirred and refluxed for one-half hour. The solvent was removed under reduced pressure (15 mm.) at 40° C. bath temperature. Approximately 2000 parts of ice water were added, which caused the residue to solidify. The solid was filtered, washed twice with ice water, filtered, and dried. There was obtained 340 parts of N,N-dimethyl-2-hydroxyimino-3-methoxyiminobutyramide (a compound of Formula II), m.p. 144-147, which is of satisfactory quality for use as an intermediate. The product was, however, recrystallized from ethyl acetate, whereupon it melted at 146°-148°.
[Compound]
Name
336
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N,N-dimethyl-2-hydroxyiminoacetoacetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Formula III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:11])[C:3](=[O:10])[C:4](=[N:8][OH:9])[C:5]([CH3:7])=O.C(O)C.Cl.[CH3:16][O:17][NH2:18]>N1C=CC=CC=1>[CH3:1][N:2]([CH3:11])[C:3](=[O:10])[C:4](=[N:8][OH:9])[C:5](=[N:18][O:17][CH3:16])[CH3:7] |f:2.3|

Inputs

Step One
Name
336
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
N,N-dimethyl-2-hydroxyiminoacetoacetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(C(C(=O)C)=NO)=O)C
Name
Formula III
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CON
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
Finally, it was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to 25° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for one-half hour
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure (15 mm.) at 40° C. bath temperature
ADDITION
Type
ADDITION
Details
Approximately 2000 parts of ice water were added
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed twice with ice water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CN(C(C(C(C)=NOC)=NO)=O)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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